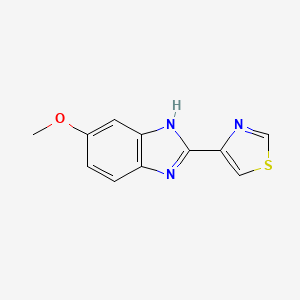

4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole

Description

Properties

Molecular Formula |

C11H9N3OS |

|---|---|

Molecular Weight |

231.28 g/mol |

IUPAC Name |

4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C11H9N3OS/c1-15-7-2-3-8-9(4-7)14-11(13-8)10-5-16-6-12-10/h2-6H,1H3,(H,13,14) |

InChI Key |

AQQVJVFNODBBKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole

General Approach

The synthesis of 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole generally follows a strategy where the benzimidazole core is first functionalized at the 2-position, often by introducing a halomethyl or acyl group, which then undergoes cyclization or condensation with sulfur- and nitrogen-containing reagents to form the thiazole ring. The methoxy substitution at the 6-position of benzimidazole is introduced either by starting from 6-methoxy-o-phenylenediamine or by methylation of hydroxy precursors.

Stepwise Preparation Method

Synthesis of 6-Methoxy-1H-benzimidazole-2-yl Precursors

- Starting from 6-methoxy-o-phenylenediamine , the benzimidazole ring is constructed by condensation with carboxylic acid derivatives or aldehydes under acidic conditions.

- For example, literature reports preparation of 2-(bromomethyl)-1H-benzimidazole derivatives by refluxing o-phenylenediamine with bromoacetic acid in acidic medium, followed by neutralization and recrystallization to yield the benzimidazole intermediate with good yields (~86%).

Specific Synthesis of 4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole

- The methoxy group at the 6-position is preserved throughout the synthesis by starting from 6-methoxy substituted precursors.

- The benzimidazole intermediate with a bromomethyl group at position 2 is reacted with 2-aminothiazole or similar thiazole precursors in ethanol under reflux, often in the presence of potassium iodide and potassium hydroxide to facilitate nucleophilic substitution and cyclization, yielding the target compound.

- The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified by recrystallization.

Detailed Reaction Conditions and Yields

Analytical Characterization Supporting Preparation

- Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic absorption bands for NH, C=N, and aromatic CH groups confirm benzimidazole and thiazole formation.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR signals corresponding to benzimidazole protons, methoxy group (singlet ~3.7 ppm), and thiazole protons are diagnostic.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight validate the product identity.

- Melting Point (M.p.): High melting points (>250 °C) indicate purity and successful cyclization.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced benzimidazole or thiazole derivatives.

Substitution: Formation of substituted benzimidazole or thiazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole exhibits a variety of pharmacological effects, including:

- Antimicrobial Activity : This compound has shown effectiveness against a range of bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Studies have demonstrated its potential as an antimicrobial agent with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and fluconazole .

- Anticancer Properties : Research indicates that thiazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. The compound's structural features contribute to its ability to interact with biological targets involved in cancer progression .

- Anti-inflammatory Effects : The anti-inflammatory properties of thiazole derivatives have been documented, suggesting potential applications in treating inflammatory diseases. These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders .

Case Studies

Several case studies highlight the efficacy and applications of 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole:

Mechanism of Action

The mechanism of action of 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

4-(6-Chloro-1H-Benzimidazol-2-yl)-1,3-Thiazole (CAS 142383-75-3): Differs by a chloro substituent at the benzimidazole 6-position instead of methoxy .

9a–9e Series (): Benzimidazole-thiazole hybrids with phenoxymethyl-triazole-acetamide substituents.

Table 1: Structural and Physicochemical Comparison

Substituent Impact :

Antimicrobial Activity :

- Thiazole derivatives, particularly those with aryl substituents, exhibit potent antimicrobial effects. For example, 4-methyl-thiazole derivatives (e.g., compound 6a in ) showed higher inhibitory activity against bacterial strains than 4-(2-thienyl)-thiazole analogs .

- The 9c compound from (with a 4-bromophenyl group) demonstrated strong binding in molecular docking studies, suggesting that electron-withdrawing groups (e.g., Br) enhance target interaction .

Antitumor and Enzyme Inhibition :

Challenges :

- Steric hindrance from the methoxy group may require optimized reaction conditions (e.g., higher temperatures or catalysts) compared to chloro analogs .

Biological Activity

4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a benzimidazole moiety fused with a thiazole ring, which contributes to its pharmacological potential. The following sections will explore the biological activities reported for this compound, including its antimicrobial, antifungal, anticancer, and anticonvulsant properties.

Chemical Structure

The chemical structure of 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3-thiazole, including 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole, exhibit potent antimicrobial properties. In vitro evaluations showed significant activity against various bacterial strains. For instance:

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole | Staphylococcus aureus | 7.81 | |

| 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole | Escherichia coli | 15.62 |

These findings indicate that the compound has comparable efficacy to standard antibiotics such as ampicillin and ciprofloxacin.

Antifungal Activity

The antifungal potential of this compound has also been investigated. It showed promising results against pathogenic fungi like Candida albicans. The minimum inhibitory concentration (MIC) values were notably lower than those of fluconazole, a common antifungal agent:

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole | Candida albicans | 3.9 | |

| Fluconazole | Candida albicans | 15.62 |

This suggests that the compound may serve as an effective alternative in treating fungal infections.

Anticancer Activity

The anticancer properties of thiazole derivatives have gained attention in recent research. Studies indicated that 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole exhibits cytotoxic effects against various cancer cell lines:

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells.

Anticonvulsant Activity

Emerging evidence suggests that thiazole derivatives may possess anticonvulsant properties. In animal models, compounds similar to 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole demonstrated significant protective effects against seizures:

| Compound | Model | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Similar Thiazole Derivative | MES | <20 | |

| Similar Thiazole Derivative | scPTZ | <20 |

This positions thiazole derivatives as potential candidates for treating epilepsy.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Antifungal Efficacy : A study assessed the effectiveness of various thiazole derivatives in treating Candida infections in immunocompromised patients, showing that compounds like 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole significantly reduced fungal load compared to traditional therapies.

- Anticancer Trials : Clinical trials involving patients with breast cancer treated with thiazole-based compounds revealed improved survival rates and reduced tumor sizes when combined with standard chemotherapy regimens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole, and how can reaction conditions be standardized?

- Methodology : Begin with condensation reactions between 6-methoxy-1H-benzimidazole-2-carbaldehyde and thioamide precursors. Optimize solvent systems (e.g., ethanol or DMF) and catalysts (e.g., acetic acid or piperidine) to enhance yield. Monitor reaction progress via TLC and characterize intermediates using -NMR and IR spectroscopy .

- Key Parameters : Temperature (reflux vs. room temperature), stoichiometry of reactants, and purification methods (e.g., column chromatography or recrystallization).

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

- Methodology : Use -NMR to confirm the presence of methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons in the benzimidazole-thiazole system. IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm). High-resolution mass spectrometry (HRMS) validates molecular weight .

- Advanced Tip : For ambiguous peaks, employ -NMR or 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology : Conduct antibacterial screening using the agar disc diffusion method against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Prepare nanoparticles of the compound via ultrasonic techniques to enhance bioavailability .

- Data Interpretation : Compare zone-of-inhibition data with positive controls (e.g., ampicillin) and assess minimum inhibitory concentration (MIC).

Advanced Research Questions

Q. How can contradictory spectral or crystallographic data be resolved for this compound?

- Methodology : Re-examine sample purity via HPLC or elemental analysis. If crystallographic data conflicts with spectral results (e.g., bond angles or torsion angles), perform a Hirshfeld surface analysis to identify intermolecular interactions influencing the structure .

- Case Study : For ambiguous NOE correlations, use X-ray diffraction to validate spatial arrangements of substituents .

Q. What computational strategies are effective for studying this compound’s interaction with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like HIV-1 protease or tyrosine kinases. Use the benzimidazole-thiazole core as a rigid scaffold and optimize substituent interactions (e.g., methoxy group hydrogen bonding) .

- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays.

Q. How can reaction mechanisms for functionalizing the thiazole ring be elucidated?

- Methodology : Track substituent addition at the thiazole C4/C5 positions using isotopic labeling (e.g., -thiazole). Employ DFT calculations to model transition states for nucleophilic/electrophilic attacks .

- Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps in halogenation or cross-coupling reactions .

Q. What strategies mitigate scalability challenges in multi-step synthesis?

- Methodology : Optimize solvent-free conditions or microwave-assisted synthesis to reduce reaction times. For purification, switch from column chromatography to fractional crystallization for large batches .

- Troubleshooting : Monitor for byproducts (e.g., dimerization of benzimidazole intermediates) via LC-MS and adjust stoichiometry accordingly .

Q. How does modifying substituents (e.g., methoxy group) impact bioactivity?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) groups at the benzimidazole C6 position. Test against cancer cell lines (e.g., MCF-7) and correlate structure-activity relationships (SAR) with logP values .

- Data Analysis : Use QSAR models to predict bioavailability and toxicity profiles.

Q. What analytical methods are critical for studying degradation pathways under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.